1-(2-Chloroacetyl)imidazolidin-2-one
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Overview
Description
1-(2-Chloroacetyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidin-2-ones These compounds are known for their diverse applications in pharmaceuticals, organic synthesis, and as intermediates in various chemical reactions
Mechanism of Action
Target of Action
Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are widely found in biologically active compounds .
Mode of Action
It’s known that imidazolidin-2-ones can be synthesized through various methods such as the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . These processes could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures . This suggests that they may be involved in a wide range of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 16257 , which could potentially influence its bioavailability.
Result of Action
Imidazolidin-2-one derivatives show a wide spectrum of biological activity . They are included in the structure of various pharmaceuticals and exhibit properties such as antitumor, antileishmanial, and antimicrobial activity .
Action Environment
The synthesis of imidazolidin-2-ones has been reported to be catalyzed by γ-al 2 o 3 at 250 °c in supercritical co 2 . This suggests that certain environmental conditions could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroacetyl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of imidazolidin-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroacetyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include substituted imidazolidin-2-ones, amines, and various heterocyclic compounds .
Scientific Research Applications
1-(2-Chloroacetyl)imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Imidazolidin-2-one: The parent compound without the chloroacetyl group.
1-(2-Bromoacetyl)imidazolidin-2-one: A similar compound with a bromoacetyl group instead of chloroacetyl.
1-(2-Iodoacetyl)imidazolidin-2-one: Another analogue with an iodoacetyl group.
Uniqueness: The chloroacetyl group is more reactive than its bromo or iodo counterparts, making it a valuable intermediate in various chemical syntheses .
Biological Activity
1-(2-Chloroacetyl)imidazolidin-2-one is a chemical compound belonging to the imidazolidin-2-one class, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H8ClN2O, with a molecular weight of 162.57 g/mol. The chloroacetyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Synthesis
The compound can be synthesized through the reaction of imidazolidin-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the desired product after purification. Industrially, continuous flow reactors may be employed to improve efficiency and yield.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates significant activity against various bacterial strains.
- Antitumor Properties : Research indicates potential cytotoxic effects against several cancer cell lines, suggesting its role in cancer therapeutics.
Biological Activity Overview
Activity Type | Description |
---|---|
Antimicrobial | Effective against Gram-positive bacteria and fungi. |
Antitumor | Exhibits cytotoxicity against multiple cancer cell lines (e.g., HeLa, A549). |
Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |
Case Studies and Research Findings
- Antimicrobial Studies : A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated notable inhibition of Gram-positive bacteria, supporting its potential use as an antimicrobial agent.
- Cytotoxicity Assays : In vitro assays demonstrated that this compound showed micromolar activity against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction in resistant cell lines .
- Enzyme Interaction Studies : Research into the compound's interaction with specific enzymes revealed that it can act as an inhibitor, impacting cellular signaling pathways crucial for tumor growth and survival .
Properties
IUPAC Name |
1-(2-chloroacetyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2/c6-3-4(9)8-2-1-7-5(8)10/h1-3H2,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQIJKIKCCPGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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